3,5-Dibromoimidazo[1,2-a]pyridine
Overview
Description
3,5-Dibromoimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is a derivative of imidazo[1,2-a]pyridine, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry . The compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the imidazo[1,2-a]pyridine ring, which significantly influences its chemical properties and reactivity.
Scientific Research Applications
3,5-Dibromoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3,5-Dibromoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a potential scaffold for the development of covalent inhibitors . This compound has been explored for its potential as an anticancer agent, specifically targeting the KRAS G12C mutation in NCI-H358 cells .
Mode of Action
It is believed to interact with its targets through a covalent bond, leading to changes in the target’s function
Biochemical Pathways
Given its potential as a covalent inhibitor, it is likely to interfere with the signaling pathways associated with its target, kras g12c . This could potentially lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Result of Action
Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for kras g12c-mutated nci-h358 cells . This suggests that the compound may have a significant impact on cell proliferation and survival.
Preparation Methods
3,5-Dibromoimidazo[1,2-a]pyridine can be synthesized through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of the desired product via a one-pot tandem cyclization/bromination process . This method is advantageous as it does not require a base and can be performed under mild conditions.
Chemical Reactions Analysis
3,5-Dibromoimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, often facilitated by metal-free oxidants or photocatalysis.
Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can be further functionalized through cyclization reactions, which are useful in the synthesis of more complex heterocyclic structures.
Common reagents used in these reactions include TBHP, iodine, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Comparison with Similar Compounds
3,5-Dibromoimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: This compound has only one bromine atom, which affects its reactivity and the types of reactions it can undergo.
1,3-Dibromoimidazo[1,5-a]pyridine: This isomer has the bromine atoms at different positions, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for functionalization compared to its analogs.
Properties
IUPAC Name |
3,5-dibromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQPNKYBAYTNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515999 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-12-6 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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